N-(4-bromophenyl)-2-{2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetamide
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Overview
Description
N-(4-bromophenyl)-2-{2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1-yl}acetamide is a complex organic compound that features a combination of bromine, fluorine, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1-yl}acetamide typically involves multi-step organic reactions. One common approach is to start with the bromination of aniline derivatives, followed by coupling reactions to introduce the pyrimidine ring. The final step often involves acylation to attach the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the nitro groups, converting them into amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromophenyl)-2-{2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1-yl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-cancer and anti-inflammatory drugs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, influencing processes like cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-[(3-fluoro-4-methylphenyl)amino]acetamide
- N-(4-bromophenyl)-3-fluorobenzamide
Uniqueness
N-(4-bromophenyl)-2-{2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1-yl}acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its pyrimidine ring is particularly significant in medicinal chemistry for its role in enzyme inhibition.
Properties
Molecular Formula |
C20H18BrFN4O2 |
---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[2-(4-fluoro-3-methylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C20H18BrFN4O2/c1-12-9-16(7-8-17(12)22)25-20-23-13(2)10-19(28)26(20)11-18(27)24-15-5-3-14(21)4-6-15/h3-10H,11H2,1-2H3,(H,23,25)(H,24,27) |
InChI Key |
CTFOZJXQHFVOTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)NC2=CC(=C(C=C2)F)C)CC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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